Magl-IN-1 -

Magl-IN-1

Catalog Number: EVT-3163243
CAS Number:
Molecular Formula: C22H24FNO3
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MAGL inhibitor compound 23 is an inhibitor of monoacylglycerol lipase (MAGL; IC50 = 80 nM). It is selective for MAGL over cannabinoid receptor 1 (CB1), CB2, fatty acid amide hydrolase (FAAH), α/β-hydrolase domain-containing protein 6 (ABHD6), and ABHD12 (IC50s = >10 μM). MAGL inhibitor compound 23 inhibits the growth of HCT116, MDA-MB-231, Caov-3, OVCAR-3, and SKOV3 cells (IC50s = 21, 7.9, 25, 57, and 15 μM, respectively) but not MRC5 cells (IC50 = >100 μM). It increases the levels of 2-arachidonoyl glycerol (2-AG;) in mouse brain and plasma when administered at a dose of 50 mg/kg.

(R)-1,1,1-trifluoro-3-hydroxypropan-2-yl (1R,5S,6R)-6-(1-(4-fluorophenyl)-1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (PF-06795071)

  • Compound Description: PF-06795071 is a potent, selective, and brain-penetrant MAGL inhibitor. It exhibits an IC50 value of 2.3 nM for MAGL and demonstrates over 100-fold selectivity over other serine hydrolases like KIAA1363, ABHD6, and ABHD12 []. This compound was successfully radiolabeled with fluorine-18 ([18F]1) for use as a PET probe in preclinical imaging studies [].
  • Relevance: PF-06795071 is likely structurally related to Magl-IN-1 as both are identified as MAGL inhibitors. Further investigation would require comparing their structures for specific similarities. [] (https://www.semanticscholar.org/paper/c7ef3ae065b967673decc05432bb5b8d9f6b283d)

KML29

  • Compound Description: KML29 is a known MAGL inhibitor [, ]. Preclinical studies demonstrate its ability to reduce brain radioactivity levels of the PET tracer [18F]1, indicating competition for MAGL binding sites [].
  • Relevance: Similar to Magl-IN-1, KML29 exhibits MAGL inhibitory activity, making it a likely structurally related compound. [] (https://www.semanticscholar.org/paper/c7ef3ae065b967673decc05432bb5b8d9f6b283d), [] (https://www.semanticscholar.org/paper/9151a5addd91c62ef3b92e2422d99a785d8711a5)

JZL184

  • Compound Description: JZL184 is a potent and selective MAGL inhibitor, known to increase 2-AG levels by preventing its catabolism [, , , ]. It exhibits efficacy in preclinical models of inflammatory and neuropathic pain [, , ]. JZL184 effectively inhibits Ces1d activity in murine lung tissue, particularly in female subjects [].
  • Relevance: JZL184, similar to Magl-IN-1, is a MAGL inhibitor, suggesting potential structural similarities. [] (https://www.semanticscholar.org/paper/484af663193d0ce62cc6750f3896788a4846be91), [] (https://www.semanticscholar.org/paper/4830ad08771c58f750e34fa6fc07dd0acb795171), [] (https://www.semanticscholar.org/paper/237a10823ce438419c5afb9f76c190ebc93137f6), [] (https://www.semanticscholar.org/paper/40162e87775f7cf967effb489cb8b86838cfb811), [] (https://www.semanticscholar.org/paper/a367539bc21fd0378c58443869746b247203d94a)

MJN110

  • Compound Description: MJN110 is a selective MAGL inhibitor known for its anti-inflammatory and neuroprotective properties [, , , , ]. Preclinical studies demonstrate its ability to reduce neuronal hyperexcitability, restore dendritic arborization complexity, and regulate reward-related behavior in the presence of HIV-1 Tat []. Furthermore, MJN110 has shown promise in treating lower urinary tract dysfunction after spinal cord injury [].
  • Relevance: Sharing the classification of MAGL inhibitors with Magl-IN-1 suggests a potential structural relationship between MJN110 and the target compound. [] (https://www.semanticscholar.org/paper/e9b540fc364016decb95195c934972e7adc30722), [] (https://www.semanticscholar.org/paper/e072d21d3e3e870da40c1ce62c077e2c0538a5be), [] (https://www.semanticscholar.org/paper/4ecb3e0660644ba8cf3df6df1e15cef89182f5cd), [] (https://www.semanticscholar.org/paper/1cb8520e74a0fa4a09dfcb81528d6ba16d719bbc), [] (https://www.semanticscholar.org/paper/e6f11f5130f277c9414eb0c0b30ff8a734433845)

YH149

  • Compound Description: [18F]YH149 is a novel MAGL PET tracer synthesized using copper-mediated radiofluorination with [18F]fluoride [].
  • Relevance: As a MAGL-targeting PET tracer, [18F]YH149 is likely structurally related to Magl-IN-1 if the latter is also designed to bind MAGL. [] (https://www.semanticscholar.org/paper/9d4795dbeea6797c5ec4047c94cc8bb2c5b6d9fd)

(4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a)

  • Compound Description: CL6a is a reversible MAGL inhibitor with a Ki value of 8.6 μM []. It serves as a lead compound for developing new reversible MAGL inhibitors [].
  • Relevance: Due to its function as a reversible MAGL inhibitor, CL6a might share structural similarities with Magl-IN-1. [] (https://www.semanticscholar.org/paper/71c8193d89843ae348d98e0f7b8768728299136e)

Compound 4

  • Compound Description: This phenyl(piperazin-1-yl)methanone derivative was discovered through virtual screening and structure-based optimization as a reversible MAGL inhibitor []. It exhibits an IC50 of 6.1 μM against MAGL and demonstrates antiproliferative activity against breast and ovarian cancer cell lines [].
  • Relevance: Compound 4's activity as a reversible MAGL inhibitor suggests potential structural relatedness to Magl-IN-1. [] (https://www.semanticscholar.org/paper/c57908f627d31cbbccc71603e5ddcc45e368cec0)

ABX1431

  • Compound Description: ABX1431 is a selective MAGL inhibitor []. Preclinical studies show it can potentially treat HIV symptoms by increasing 2-AG concentrations [].
  • Relevance: Similar to Magl-IN-1, ABX1431 functions as a MAGL inhibitor. Therefore, they could share structural characteristics. [] (https://www.semanticscholar.org/paper/608ae5ef4a378c226d46127e71e5672e3bdc0eb9)

JZL195

  • Compound Description: JZL195 is a dual inhibitor of both FAAH and MAGL [, , , ]. This dual inhibition significantly reduces migraine-like pain and associated behaviors in animal models, possibly through CB1 receptor-mediated mechanisms [].
  • Relevance: JZL195's dual inhibition of both FAAH and MAGL suggests a potential structural relationship with Magl-IN-1, particularly if the latter also demonstrates dual-targeting properties. [] (https://www.semanticscholar.org/paper/67e9987dc57a2660132e00cbbfef950c8f97bd2f), [] (https://www.semanticscholar.org/paper/3a3ebfcd28428764e09b4faa195890e52beda011), [] (https://www.semanticscholar.org/paper/add825f686ad396ba2075f91defc8924f8884660), [] (https://www.semanticscholar.org/paper/ddc9c0e3cf2be28d32ba6edce49a78800b510fb4)
Source and Classification

Magl-IN-1 is derived from medicinal chemistry efforts aimed at developing selective MAGL inhibitors. It belongs to a class of compounds designed to modulate the endocannabinoid system by inhibiting the breakdown of 2-arachidonoylglycerol. This compound is significant in research focused on enhancing endocannabinoid signaling for therapeutic purposes.

Synthesis Analysis

The synthesis of Magl-IN-1 involves several key steps that utilize advanced organic chemistry techniques. The compound is typically synthesized through a multi-step process involving:

  1. Starting Materials: Common precursors include various aromatic amines and carbonyl compounds.
  2. Reagents: The synthesis often employs reagents such as triphosgene or other activating agents to facilitate the formation of carbamate or urea linkages.
  3. Conditions: Reactions are generally carried out under controlled temperature and pressure conditions, with specific solvents chosen based on solubility and reactivity requirements.
Molecular Structure Analysis

The molecular structure of Magl-IN-1 is characterized by its unique functional groups that contribute to its inhibitory activity. Key features include:

  • Core Structure: The backbone often consists of a piperidine or similar cyclic structure that enhances binding affinity to the active site of MAGL.
  • Functional Groups: The presence of sulfonamide or carbamate groups is crucial for forming interactions with the catalytic residues within MAGL.
  • 3D Conformation: Molecular docking studies suggest that Magl-IN-1 occupies the active site effectively, forming hydrogen bonds with critical amino acids such as Met123 and Ala51 .

Quantitative structure-activity relationship (QSAR) analyses have been utilized to optimize the molecular design for improved potency and selectivity.

Chemical Reactions Analysis

Magl-IN-1 undergoes specific chemical reactions that are essential for its function as an inhibitor:

  1. Acylation Reaction: The primary mechanism involves irreversible acylation of the serine residue in the active site of MAGL, leading to inhibition.
  2. Kinetics: Studies have shown that Magl-IN-1 exhibits competitive inhibition, with IC50 values in the low nanomolar range, indicating high potency .
  3. Stability: Under physiological conditions, Magl-IN-1 demonstrates reasonable stability, which is critical for its potential therapeutic applications.

The reaction kinetics can be influenced by factors such as pH and temperature, which are optimized during synthesis and formulation.

Mechanism of Action

The mechanism by which Magl-IN-1 inhibits MAGL involves several steps:

  1. Binding: The compound binds to the active site of MAGL through non-covalent interactions initially.
  2. Acylation: Following binding, a nucleophilic attack occurs where the electrophilic carbonyl group of Magl-IN-1 reacts with the hydroxyl group of the serine residue in MAGL, forming a covalent bond.
  3. Inhibition: This covalent modification effectively blocks substrate access to the active site, preventing hydrolysis of monoacylglycerols .

Studies utilizing crystal structures have confirmed this mechanism, showing how Magl-IN-1 forms stable complexes with MAGL .

Physical and Chemical Properties Analysis

Magl-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300–400 g/mol depending on specific structural modifications.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: The compound shows stability under physiological pH conditions but may be sensitive to extreme temperatures or prolonged exposure to light.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm purity and structural integrity.

Applications

Magl-IN-1 has significant applications in various fields:

  1. Pharmaceutical Development: As a MAGL inhibitor, it is being explored for treating pain disorders, anxiety, and other conditions linked to dysregulation of endocannabinoid signaling.
  2. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding endocannabinoid functions and their implications in health and disease.
  3. Imaging Studies: Radiolabeled versions of MAGL inhibitors are being developed for use in positron emission tomography (PET) imaging to visualize endocannabinoid metabolism in vivo .

Properties

Product Name

Magl-IN-1

IUPAC Name

[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone

Molecular Formula

C22H24FNO3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3

InChI Key

WUUBZNFATQKRPH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.